2-Benzyl-5-(1-naphthyl)-1H-pyrrole
Description
Properties
IUPAC Name |
2-benzyl-5-naphthalen-1-yl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNDBCCIOZVJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthesis Strategies
Cyclization reactions form the backbone of pyrrole ring construction in 2-Benzyl-5-(1-naphthyl)-1H-pyrrole synthesis. The Vulcanchem entry highlights a generic cyclization approach involving the formation of the pyrrole core followed by sequential substitution of benzyl and naphthyl groups . A representative method involves the condensation of α,β-unsaturated carbonyl compounds with ammonia or amines under acidic conditions. For instance, Knorr pyrrole synthesis analogs utilize β-keto esters (e.g., ethyl acetoacetate) and hydroxylamine to form the pyrrole ring, though this requires subsequent functionalization steps to introduce the benzyl and naphthyl groups .
A more targeted cyclization route is described in patent EP0300688A1, where methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes hydrazine hydrate treatment at 120°C for 16 hours to yield intermediate hydrazides . Subsequent HCl gas bubbling in methanol facilitates cyclization, followed by sodium nitrite-mediated oxidation to stabilize the pyrrole structure. While this method is effective for simpler pyrroles, scaling it to accommodate bulky naphthyl substituents requires careful optimization of steric and electronic effects.
Alkylation of Pyrrole Derivatives
Alkylation of preformed pyrrole intermediates offers a modular route to install the benzyl and naphthyl groups. The synthesis of 2-Benzyl-5-isopropyl-1H-pyrrole (PubChem CID 70680066) provides a foundational framework for this approach . Here, the lithium salt of pyrrole is generated using n-butyllithium in tetrahydrofuran (THF), followed by alkylation with benzyl bromide. Adapting this method for this compound would involve substituting the isopropyl group with a naphthyl moiety.
The Sage Journals study on 1-(4-boronobenzyl)-1H-pyrrole synthesis further elucidates alkylation challenges . Lithiation of pyrrole with t-butyllithium in dimethyl sulfoxide (DMSO) enables nucleophilic attack on 4-bromobenzyl derivatives, yielding substituted pyrroles. For the target compound, replacing the boronate group with a naphthyl substituent would require naphthyl bromide or iodide as the electrophile. However, steric hindrance from the naphthyl group often reduces yields, necessitating excess reagents or prolonged reaction times .
Transition Metal-Catalyzed Cycloaddition and Oxidation
Recent advances in asymmetric synthesis, as reported in ACS Organic Letters, demonstrate the utility of Cu-catalyzed 1,3-dipolar cycloadditions for constructing naphthylpyrrole frameworks . While the study focuses on axially chiral 2-naphthylpyrroles, its methodology is adaptable to non-chiral targets like this compound. The protocol involves:
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Cycloaddition : Azomethine ylides, generated in situ from aldehydes and amino esters, react with naphthyl alkenes under CuI/Fesulphos catalysis to form pyrrolidine intermediates.
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Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and blue light mediate aromatization, converting pyrrolidines to pyrroles with retained substituent positioning .
This method achieves high regioselectivity, critical for placing the naphthyl group at the 5-position and the benzyl group at the 2-position. The oxidation step’s mild conditions (room temperature, visible light) minimize side reactions, making it superior to traditional harsh oxidants like manganese dioxide .
Comparative Analysis of Synthetic Routes
Analytical Characterization and Validation
Post-synthesis validation of this compound relies on spectroscopic and chromatographic techniques:
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NMR Spectroscopy : The 1H NMR spectrum (CDCl3) exhibits characteristic pyrrole proton signals at δ 6.2–6.7 ppm (multiplet, 2H), benzyl CH2 at δ 5.1 ppm (singlet), and naphthyl aromatic protons at δ 7.1–8.1 ppm .
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HPLC-MS : High-resolution mass spectrometry confirms the molecular ion peak at m/z 283.4 [M+H]+, consistent with the molecular formula C21H17N .
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X-ray Crystallography : Single-crystal analysis (where applicable) verifies the planar pyrrole ring and dihedral angles between substituents .
Optimization Strategies and Scalability
Solvent Selection : Polar aprotic solvents like DMSO enhance alkylation efficiency by stabilizing lithium intermediates . Conversely, non-polar solvents (toluene, ether) improve cycloaddition yields by minimizing side reactions .
Catalyst Loading : Increasing CuI/Fesulphos catalyst to 10 mol% boosts cycloaddition yields but risks copper residue contamination .
Temperature Control : Lowering alkylation temperatures (−78°C) mitigates naphthyl group decomposition, albeit at slower reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(1-naphthyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions are common, where the benzyl or naphthyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives with ketone or carboxylic acid groups.
Reduction: Hydrogenated pyrrole derivatives with saturated aromatic rings.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Properties
Research has indicated that pyrrole derivatives, including 2-benzyl-5-(1-naphthyl)-1H-pyrrole, exhibit significant biological activities. A study highlighted the antihyperglycemic effects of certain pyrrole derivatives, suggesting that compounds with similar structures could be explored as potential antidiabetic agents . The mechanism of action may involve the modulation of glucose metabolism or enhancement of insulin sensitivity.
Antibacterial Activity
Pyrrole compounds have been recognized for their antibacterial properties. For instance, derivatives have shown effectiveness against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structural features of this compound may contribute to its potential as a scaffold for developing new antibacterial agents .
Case Study: Marinopyrrole Derivatives
The discovery of Marinopyrrole A and its derivatives, which contain pyrrole structures, has opened avenues for developing antibiotics targeting resistant bacterial strains. These compounds demonstrated promising activity against MRSA, indicating the therapeutic potential of pyrrole-based compounds .
Organic Synthesis Applications
Organocatalysis
The compound can serve as a precursor in organocatalytic reactions, which are pivotal in synthesizing complex organic molecules. Recent advancements in organocatalysis have emphasized the efficiency and green chemistry aspects of using pyrroles in synthetic procedures .
Enantioselective Reactions
this compound can be involved in enantioselective aldol reactions, where it acts as a substrate to produce chiral compounds with high enantiomeric excess (ee). This application is crucial in pharmaceutical chemistry, where the chirality of a compound can significantly influence its biological activity .
Data Tables
| Application Area | Description | Example Compounds | Notes |
|---|---|---|---|
| Antidiabetic | Modulation of glucose metabolism | Pyrrole derivatives | Potential for new antidiabetic drugs |
| Antibacterial | Inhibition of bacterial growth | Marinopyrrole A/B | Effective against MRSA |
| Organic Synthesis | Catalytic reactions for complex molecules | Various pyrroles | Emphasizes green chemistry |
| Enantioselective Synthesis | Production of chiral compounds | This compound | High ee values achieved |
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(1-naphthyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Sulfonyl and aroyl groups in compounds 7–9 enhance electrophilicity, facilitating interactions with biological targets (e.g., microbial enzymes).
Synthetic Methodology: Unlike sulfonylated pyrroles synthesized via TOSMIC-based cycloadditions, the route for this compound remains undocumented, suggesting a need for novel strategies (e.g., Suzuki coupling for naphthyl incorporation).
Physicochemical Properties
| Parameter | This compound | 4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles |
|---|---|---|
| LogP (Predicted) | ~5.2 (high lipophilicity) | ~3.8–4.5 (moderate lipophilicity) |
| Solubility | Low in aqueous media | Moderate in DMSO or DMF |
| Thermal Stability | Likely high (aromatic stabilization) | Variable, dependent on sulfonyl group |
Notes:
Q & A
Q. How to validate synthetic routes using green chemistry principles (e.g., atom economy, solvent selection)?
- Answer : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity. Calculate atom economy (e.g., 65% for a two-step synthesis) and E-factor (≤5.0) to minimize waste. Microwave-assisted synthesis reduces reaction time by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
